1-[(FURAN-2-YL)METHYL]-5,7-DIMETHYL-3-[(2-METHYLPHENYL)METHYL]-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE
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Overview
Description
1-[(FURAN-2-YL)METHYL]-5,7-DIMETHYL-3-[(2-METHYLPHENYL)METHYL]-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrido[2,3-d]pyrimidine core, which is a fused ring system containing both pyridine and pyrimidine rings
Preparation Methods
The synthesis of 1-[(FURAN-2-YL)METHYL]-5,7-DIMETHYL-3-[(2-METHYLPHENYL)METHYL]-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrido[2,3-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the furan and phenyl substituents: These groups can be added via nucleophilic substitution or cross-coupling reactions, such as Suzuki-Miyaura coupling.
Final modifications: Additional functional groups can be introduced through various organic transformations, including oxidation, reduction, and alkylation reactions.
Industrial production methods may involve optimizing these synthetic routes to improve yield, purity, and cost-effectiveness. This often includes the use of catalysts, high-throughput screening, and process optimization techniques.
Chemical Reactions Analysis
1-[(FURAN-2-YL)METHYL]-5,7-DIMETHYL-3-[(2-METHYLPHENYL)METHYL]-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The pyrido[2,3-d]pyrimidine core can be reduced to form dihydropyrido[2,3-d]pyrimidine derivatives.
Substitution: The phenyl and furan substituents can undergo electrophilic or nucleophilic substitution reactions, leading to a variety of functionalized derivatives.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(FURAN-2-YL)METHYL]-5,7-DIMETHYL-3-[(2-METHYLPHENYL)METHYL]-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[(FURAN-2-YL)METHYL]-5,7-DIMETHYL-3-[(2-METHYLPHENYL)METHYL]-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are often elucidated through biochemical and pharmacological studies .
Comparison with Similar Compounds
1-[(FURAN-2-YL)METHYL]-5,7-DIMETHYL-3-[(2-METHYLPHENYL)METHYL]-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE can be compared with other similar compounds, such as:
Pyrido[2,3-d]pyrimidine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Furan derivatives: Compounds containing the furan ring, which exhibit diverse biological activities and are used in various applications.
Phenyl-substituted heterocycles: These compounds have phenyl groups attached to heterocyclic cores, contributing to their unique properties and applications.
Properties
IUPAC Name |
1-(furan-2-ylmethyl)-5,7-dimethyl-3-[(2-methylphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3/c1-14-7-4-5-8-17(14)12-25-21(26)19-15(2)11-16(3)23-20(19)24(22(25)27)13-18-9-6-10-28-18/h4-11H,12-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAHRWRBKNZJUOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=O)C3=C(N=C(C=C3C)C)N(C2=O)CC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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